molecular formula C12H9Cl2NO3 B6262868 ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 26892-93-3

ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B6262868
CAS No.: 26892-93-3
M. Wt: 286.1
InChI Key:
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Description

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 6,7-dichloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
  • Ethyl 6,7-dibromo-4-hydroxyquinoline-3-carboxylate

Uniqueness

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 7 positions enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

26892-93-3

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.1

Purity

90

Origin of Product

United States

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